REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=2)=[N:8][O:9][C:10]=1[CH:11]([CH3:13])[CH3:12])=[O:5])C.O[Li].O>C1COCC1.O>[CH:11]([C:10]1[O:9][N:8]=[C:7]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=2)[C:6]=1[C:4]([OH:5])=[O:3])([CH3:13])[CH3:12] |f:1.2|
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Name
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5-isopropyl-3-(3-fluoro-phenyl)-isoxazole-4-carboxylic acid ethyl ester
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Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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C(C)OC(=O)C=1C(=NOC1C(C)C)C1=CC(=CC=C1)F
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Name
|
LiOH.H2O
|
Quantity
|
10.08 g
|
Type
|
reactant
|
Smiles
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O[Li].O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 h
|
Duration
|
15 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C(=NO1)C1=CC(=CC=C1)F)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |